molecular formula C7H9NaO5 B2470261 Sodium;2-ethoxycarbonyloxetane-2-carboxylate CAS No. 2253629-98-8

Sodium;2-ethoxycarbonyloxetane-2-carboxylate

Cat. No. B2470261
CAS RN: 2253629-98-8
M. Wt: 196.134
InChI Key: FFULERDKCIFQKK-UHFFFAOYSA-M
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Description

Sodium;2-ethoxycarbonyloxetane-2-carboxylate is a chemical compound with the CAS Number: 2253629-98-8. It has a molecular weight of 196.14 . It is a powder form substance .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H10O5.Na/c1-2-11-6 (10)7 (5 (8)9)3-4-12-7;/h2-4H2,1H3, (H,8,9);/q;+1/p-1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder form substance . It has a molecular weight of 196.14 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

1. Use in Carboxylation Reactions

Sodium ethyl carbonate, a related compound to Sodium 2-ethoxycarbonyloxetane-2-carboxylate, has been explored as a carboxylating agent in the synthesis of various acids. This includes the development of methods for synthesizing hydroxybenzoic and hydroxynaphthoic acids, which have applications in preparing drugs with antiseptic, antituberculous, and bactericidal activities (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

2. Catalysis in Organic Synthesis

In a study involving the reaction of N-substituted cyanoacetanilides with diethyl 2-(ethoxymethylene)malonate, sodium ethoxide, which is structurally similar to Sodium 2-ethoxycarbonyloxetane-2-carboxylate, acted as a catalyst. This reaction led to the formation of novel organic compounds, demonstrating its utility in synthetic organic chemistry (Gorobets et al., 2010).

3. Versatility in Reduction Reactions

Sodium borohydride, combined with carboxylic acids, forms reagents that can efficiently reduce and N-alkylate a variety of functional groups in organic compounds. These reagents have shown versatility in reducing amides, nitriles, and ketones, among others (Gribble, 1999).

4. Application in Medicinal Chemistry

Sodium 2-{6-(4-chlorophenoxy)hexyl}oxirane-2-carboxylate, closely related to Sodium 2-ethoxycarbonyloxetane-2-carboxylate, has been studied for its potential in diagnostic metabolic studies and molecular imaging, particularly through its radioiodination (Abbas, Yunus, & Feinendegen, 2011).

5. Advances in Battery Technology

Research on sodium batteries, including Sodium-ion batteries, has grown significantly, partly due to the high Na+ ion conductivity in certain compounds. This research is pivotal for the development of high-energy batteries for various applications, including electrical vehicles and load leveling (Delmas, 2018).

6. Role in Organic Synthesis

The sodium salt of ethyl tetrazole-5-carboxylate, similar in function to Sodium 2-ethoxycarbonyloxetane-2-carboxylate, has been used for selective oxidation, leading to the synthesis of novel hydroxytetrazole derivatives. This demonstrates its potential in the creation of new organic compounds (Giles, Lewis, Oxley, & Quick, 1999).

Safety and Hazards

The safety information for Sodium;2-ethoxycarbonyloxetane-2-carboxylate includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

sodium;2-ethoxycarbonyloxetane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5.Na/c1-2-11-6(10)7(5(8)9)3-4-12-7;/h2-4H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFULERDKCIFQKK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCO1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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